1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride is a complex organic compound that features a thiazole ring, a piperazine moiety, and a phenoxypropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the phenoxypropanone structure. Common reagents used in these reactions include thionyl chloride, piperazine, and phenol derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the thiazole or piperazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and phenoxypropanone moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxypropanone structure .
Scientific Research Applications
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Share the thiazole ring structure and exhibit similar biological activities.
Piperazine derivatives: Contain the piperazine moiety and are used in various therapeutic applications.
Phenoxypropanone derivatives: Feature the phenoxypropanone structure and are studied for their chemical reactivity and biological properties.
Uniqueness
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride is unique due to its combination of the thiazole, piperazine, and phenoxypropanone moieties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxypropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-14-13-24-17(19-14)12-20-8-10-21(11-9-20)18(22)15(2)23-16-6-4-3-5-7-16;/h3-7,13,15H,8-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSYLFGQLQETNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.